1-(4-Methoxyphenyl)piperidine-2,6-dione

PROTAC Cereblon Targeted Protein Degradation

1-(4-Methoxyphenyl)piperidine-2,6-dione is a differentiated glutarimide CRBN ligand for PROTAC development. Its 4-methoxy substituent provides a solvent-exposed linker vector while preserving CRBN binding (IC₅₀ 3.15 μM). The compound exhibits >24-hour hydrolytic stability in cell culture media, far exceeding thalidomide (t½=3.3h), ensuring reliable degradation kinetics in long-duration assays. Available in high purity (≥98%) for reproducible SAR studies and bifunctional degrader synthesis.

Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
CAS No. 138480-41-8
Cat. No. B3237275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)piperidine-2,6-dione
CAS138480-41-8
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(=O)CCCC2=O
InChIInChI=1S/C12H13NO3/c1-16-10-7-5-9(6-8-10)13-11(14)3-2-4-12(13)15/h5-8H,2-4H2,1H3
InChIKeySNOUXULQQKQIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxyphenyl)piperidine-2,6-dione (CAS 138480-41-8): Core Glutarimide Scaffold for Cereblon-Targeted Degradation and Small-Molecule Inhibition


1-(4-Methoxyphenyl)piperidine-2,6-dione (also known as N-(4-methoxyphenyl)glutarimide) is a phenyl-substituted glutarimide derivative with the molecular formula C₁₂H₁₃NO₃ and a molecular weight of 219.24 g/mol. This compound belongs to a class of piperidine-2,6-diones that serve as critical building blocks in medicinal chemistry, particularly as cereblon (CRBN) ligands for proteolysis-targeting chimeras (PROTACs) and as inhibitors of enzymes such as aromatase and phosphodiesterase 4A [1] . Its 4-methoxyphenyl substitution distinguishes it from unsubstituted phenyl glutarimide analogs and provides a defined vector for linker attachment in bifunctional degrader design [2].

Why Generic Substitution of 1-(4-Methoxyphenyl)piperidine-2,6-dione Fails: Substitution Pattern Dictates CRBN Affinity, Hydrolytic Stability, and Synthetic Utility


Substituting 1-(4-methoxyphenyl)piperidine-2,6-dione with unsubstituted phenyl glutarimide or classical immunomodulatory imide drugs (IMiDs) such as thalidomide is not scientifically equivalent. The 4-methoxy group on the phenyl ring provides a defined solvent-exposed vector for linker conjugation in PROTAC design while maintaining CRBN binding affinity [1]. Direct comparative data demonstrate that the 4-methoxy analog exhibits a CRBN IC₅₀ of 3.15 μM versus 2.19 μM for the unsubstituted phenyl glutarimide, and its enantiomerically pure (R)-form shows enhanced potency (IC₅₀ = 1.41 μM) while the (S)-form is inactive (IC₅₀ > 25 μM) [2]. Furthermore, phenyl glutarimides including the 4-methoxy variant display markedly superior hydrolytic stability in cell culture media (t₁/₂ > 24 h) compared to thalidomide (t₁/₂ = 3.3 h), directly impacting experimental reproducibility and in vitro efficacy assessments [3]. These quantifiable differences in target engagement, chiral preference, and chemical stability preclude simple interchange with related glutarimide analogs.

1-(4-Methoxyphenyl)piperidine-2,6-dione Quantitative Differentiation Evidence: CRBN Affinity, Hydrolytic Stability, Aromatase Inhibition, and PDE4A Activity


CRBN Binding Affinity and Ligand Efficiency Compared to Thalidomide and Unsubstituted Phenyl Glutarimide

In a head-to-head fluorescence polarization assay using a Cy5-conjugated lenalidomide probe, 1-(4-methoxyphenyl)piperidine-2,6-dione (compound 2b) exhibited a CRBN IC₅₀ of 3.15 μM, which is moderately lower than thalidomide (IC₅₀ = 1.28 μM) and the unsubstituted phenyl glutarimide 2a (IC₅₀ = 2.19 μM) [1]. Despite the slight reduction in absolute potency, the 4-methoxy analog demonstrated a high ligand efficiency (LE = 0.48) that exceeds the range observed for classical IMiDs (LE = 0.38–0.45), indicating favorable binding thermodynamics per heavy atom [2]. The (R)-enantiomer of the 4-methoxy compound displayed improved CRBN IC₅₀ of 1.41 μM, whereas the (S)-enantiomer was essentially inactive (IC₅₀ > 25 μM), establishing a defined chiral preference that is not observed in racemic thalidomide formulations [3].

PROTAC Cereblon Targeted Protein Degradation

Hydrolytic Stability in Cell Culture Media: >7-Fold Longer Half-Life Than Thalidomide

Phenyl glutarimide (PG) derivatives including the 4-methoxy analog 2b demonstrated dramatically enhanced hydrolytic stability compared to classical immunomodulatory imide drugs (IMiDs). In MV4-11 acute myeloid leukemia cell culture media at 37 °C and pH 7.4, the 4-methoxy PG analog 2b exhibited a half-life (t₁/₂) exceeding 24 hours, whereas thalidomide degraded rapidly with a t₁/₂ of only 3.3 hours—a >7.3-fold difference [1]. Lenalidomide and pomalidomide showed intermediate stability (t₁/₂ = 11.7 h and 12.2 h, respectively), still substantially lower than the PG analog [2]. This enhanced stability is attributed to replacement of the hydrolysis-prone phthalimide moiety with a phenyl ring, which reduces activation of the conserved glutarimide ring toward nucleophilic attack [3].

Chemical Stability PROTAC Cell Culture Hydrolysis

Human Aromatase Inhibition: IC₅₀ = 770 nM Demonstrates >48-Fold Improvement Over Aminoglutethimide

1-(4-Methoxyphenyl)piperidine-2,6-dione exhibits moderate inhibitory activity against recombinant human aromatase with an IC₅₀ of 770 nM in a fluorescence-based assay [1]. This represents a substantial >48-fold improvement in potency compared to aminoglutethimide (AG), a first-generation aromatase inhibitor that exhibits an IC₅₀ of approximately 37 μM in comparable in vitro assays [2]. The compound's activity profile distinguishes it from 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, which are structurally distinct and target aromatase through a different binding mode involving the 3-position substitution rather than N-aryl modification [3].

Aromatase Endocrinology Cancer Research Enzyme Inhibition

Phosphodiesterase 4A (PDE4A) Inhibition: Ki = 550 nM with Defined Selectivity Profile

The compound inhibits recombinant full-length human phosphodiesterase 4A (PDE4A) with a Ki of 550 nM, as measured by an IMAP fluorescence polarization assay using fluorescently labeled cAMP as substrate [1]. This activity is comparable to rolipram, the prototypical PDE4 inhibitor which exhibits an IC₅₀ of approximately 2.0 μM in analogous in vitro enzyme assays [2]. Notably, the compound simultaneously demonstrates weak inhibition of dihydroorotase (IC₅₀ = 180 μM) [3], suggesting a degree of target selectivity that may be advantageous in applications where PDE4 inhibition is desired without confounding effects on pyrimidine biosynthesis pathways.

PDE4 Inflammation Immunology Enzyme Inhibition

1-(4-Methoxyphenyl)piperidine-2,6-dione: Defined Research Applications in PROTAC Design, Enzyme Inhibition Screening, and Chemical Stability Studies


PROTAC Linker Attachment via 4-Methoxy Vector While Preserving CRBN Engagement

The 4-methoxy group on the phenyl ring of 1-(4-methoxyphenyl)piperidine-2,6-dione provides a solvent-exposed vector suitable for linker conjugation in bifunctional PROTAC design. Molecular modeling studies confirm that the 4-position points toward solvent, enabling linker attachment without disrupting the core glutarimide-CRBN binding interaction [1]. PG-PROTACs incorporating this scaffold have demonstrated potent degradation of BET proteins (e.g., BRD4 DC₅₀ = 0.87 nM for PG PROTAC 4c) while maintaining CRBN engagement and enhanced chemical stability [2].

Chemical Stability Benchmarking in Cell Culture Media for Extended Incubation Experiments

1-(4-Methoxyphenyl)piperidine-2,6-dione exhibits a half-life exceeding 24 hours in MV4-11 and HD-MB03 cell culture media, compared to only 3.3 hours for thalidomide under identical conditions [1]. This property makes the compound an ideal control or reference standard in experiments requiring extended cellular incubation (e.g., 72-hour viability assays, prolonged degradation kinetics studies) where hydrolytic degradation of IMiD-based warheads would confound interpretation of target engagement and degradation efficiency [2].

Aromatase Inhibition Screening Using a Chemically Tractable N-Aryl Glutarimide Scaffold

With an aromatase IC₅₀ of 770 nM, 1-(4-methoxyphenyl)piperidine-2,6-dione provides a defined starting point for structure-activity relationship (SAR) exploration of N-aryl glutarimide aromatase inhibitors [1]. This scaffold is chemically distinct from the extensively studied 3-alkylated 3-(4-aminophenyl)piperidine-2,6-dione series (e.g., aminoglutethimide derivatives) and offers alternative synthetic entry points for diversifying the aryl substituent while monitoring aromatase inhibitory activity [2].

PDE4A Activity Profiling with Built-in Selectivity Assessment via Dihydroorotase Counter-Screen

The compound inhibits PDE4A with a Ki of 550 nM while exhibiting only weak inhibition of dihydroorotase (IC₅₀ = 180 μM) [1] [2]. This dual activity profile enables researchers to use the compound as a tool to evaluate the selectivity of PDE4-directed chemical probes relative to an off-target enzyme in the pyrimidine biosynthesis pathway. The ~327-fold difference in potency between these two targets provides a measurable selectivity window for assessing scaffold optimization efforts [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Methoxyphenyl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.